Cas no 101207-45-8 (2-(4-Methylbenzyl)isoindoline-1,3-dione)

2-(4-Methylbenzyl)isoindoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methylbenzyl)isoindoline-1,3-dione
- N-(4-Methylbenzyl)phthalimide
- 2-[(4-methylphenyl)methyl]isoindole-1,3-dione
- 2-(4-methylbenzyl)-1H-isoindole-1,3(2H)-dione
- ARONIS24845
- STL257262
- ST45053582
- 2-[(4-methylphenyl)methyl]benzo[c]azoline-1,3-dione
- Z18271212
- 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- BEA20745
- CS-0153061
- SB65940
- D80749
- 101207-45-8
- BS-14215
- SCHEMBL8737445
- CCG-336026
- AKOS002470269
- DB-149093
- 2-[(4-Methylphenyl)methyl]-1H-isoindole-1,3(2h)-dione
- 1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]-
-
- インチ: 1S/C16H13NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3
- InChIKey: KGYUBBFNBRAXAV-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1CC1C=CC(C)=CC=1)=O
計算された属性
- 精确分子量: 251.094628657g/mol
- 同位素质量: 251.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 347
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4
- XLogP3: 3.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 407.0±24.0 °C at 760 mmHg
- フラッシュポイント: 183.5±15.2 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-(4-Methylbenzyl)isoindoline-1,3-dione Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Methylbenzyl)isoindoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB538805-5 g |
2-(4-Methylbenzyl)isoindoline-1,3-dione; . |
101207-45-8 | 5g |
€67.30 | 2022-07-28 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RV299-5g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 5g |
93.0CNY | 2021-07-15 | |
Ambeed | A983908-100g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 100g |
$55.0 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M897493-1g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 1g |
303.30 | 2021-05-17 | |
Chemenu | CM484009-100g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 100g |
$62 | 2023-02-19 | |
A2B Chem LLC | AY16218-25g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 25g |
$11.00 | 2024-04-20 | |
A2B Chem LLC | AY16218-100g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 100g |
$39.00 | 2024-01-05 | |
1PlusChem | 1P01FSZE-5g |
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]- |
101207-45-8 | 97% | 5g |
$5.00 | 2023-12-27 | |
1PlusChem | 1P01FSZE-25g |
1H-Isoindole-1,3(2H)-dione, 2-[(4-methylphenyl)methyl]- |
101207-45-8 | 97% | 25g |
$12.00 | 2023-12-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49115-5g |
2-(4-Methylbenzyl)isoindoline-1,3-dione |
101207-45-8 | 97% | 5g |
¥40.0 | 2024-07-18 |
2-(4-Methylbenzyl)isoindoline-1,3-dione 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2-(4-Methylbenzyl)isoindoline-1,3-dioneに関する追加情報
Professional Introduction to 2-(4-Methylbenzyl)isoindoline-1,3-dione (CAS No. 101207-45-8)
2-(4-Methylbenzyl)isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 101207-45-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindoline class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a 4-methylbenzyl substituent in its molecular framework introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The isoindoline core of 2-(4-Methylbenzyl)isoindoline-1,3-dione is characterized by a fused benzene and pyridine ring system, which is often associated with enhanced binding affinity to biological targets. This structural feature has been exploited in the design of various bioactive molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds. Recent studies have highlighted the potential of isoindoline derivatives in modulating enzyme activity and receptor interactions, making them promising candidates for therapeutic intervention.
In the context of modern drug discovery, 2-(4-Methylbenzyl)isoindoline-1,3-dione has been investigated for its pharmacological properties. The 4-methylbenzyl group not only contributes to the compound's solubility and metabolic stability but also influences its interaction with biological targets. Computational studies have demonstrated that this substitution pattern enhances the compound's binding affinity to certain protein kinases, which are implicated in various diseases such as cancer and inflammatory disorders. These findings suggest that 2-(4-Methylbenzyl)isoindoline-1,3-dione could serve as a lead compound for the development of novel kinase inhibitors.
Recent advancements in medicinal chemistry have led to the exploration of 2-(4-Methylbenzyl)isoindoline-1,3-dione as a building block for more complex molecular architectures. By incorporating this scaffold into larger drug candidates, researchers aim to optimize pharmacokinetic profiles and improve therapeutic efficacy. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes involved in signal transduction pathways. Preliminary results indicate that these derivatives exhibit potent activity against target proteins while maintaining a favorable safety profile.
The synthesis of 2-(4-Methylbenzyl)isoindoline-1,3-dione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the 4-methylbenzyl moiety. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.
The biological evaluation of 2-(4-Methylbenzyl)isoindoline-1,3-dione has revealed intriguing properties that warrant further investigation. In vitro assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory enzymes. These findings underscore the therapeutic promise of isoindoline derivatives and highlight the need for comprehensive pharmacological profiling.
One of the most compelling aspects of 2-(4-Methylbenzyl)isoindoline-1,3-dione is its versatility as a chemical scaffold. Researchers have leveraged this compound's structural features to develop libraries of derivatives with tailored biological activities. By employing structure-activity relationship (SAR) studies, scientists can systematically modify key functional groups to enhance potency, selectivity, and pharmacokinetic properties. This approach has led to the identification of several promising drug candidates that are currently undergoing further optimization.
The future prospects of 2-(4-Methylbenzyl)isoindoline-1,3-dione in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action and explore novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of isoindoline-based drugs targeting unmet medical needs. As our understanding of biological pathways continues to expand, compounds like 2-(4-Methylbenzyl)isoindoline-1,3-dione will play an increasingly important role in next-generation therapeutics.
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